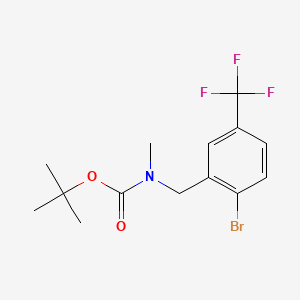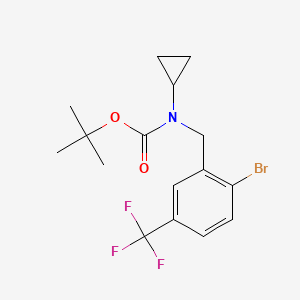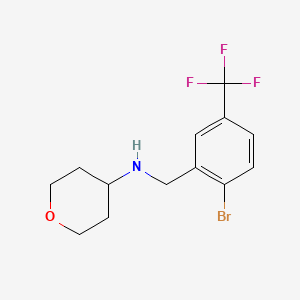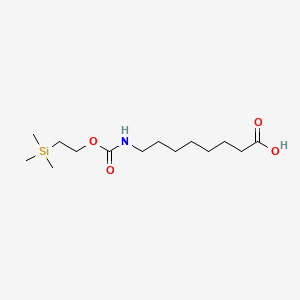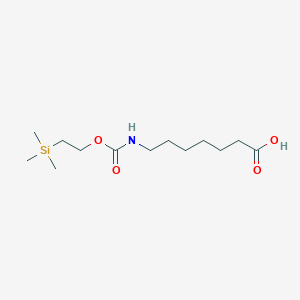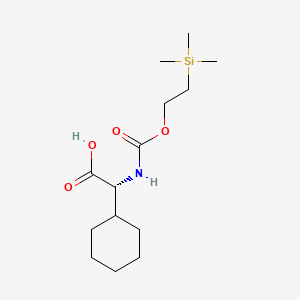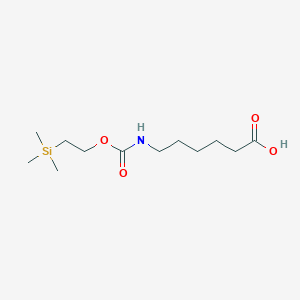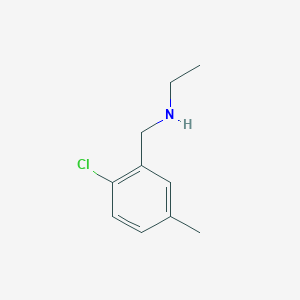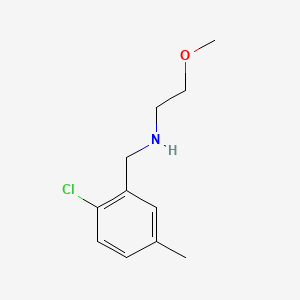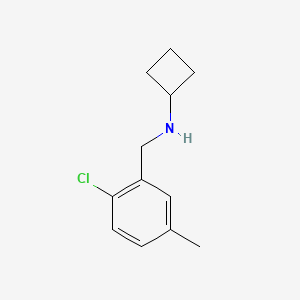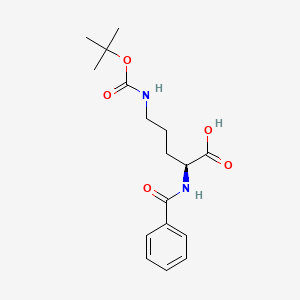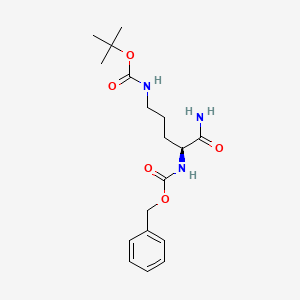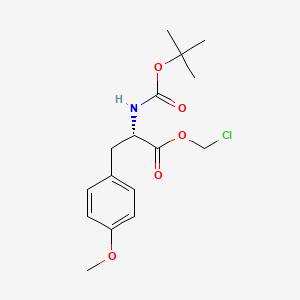
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the methoxyphenyl group adds to its versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate typically involves the following steps:
Protection of the amine group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the ester: The protected amine is then reacted with (S)-2-chloromethyl-3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Deprotection: The major product is the free amine derivative of the compound.
Scientific Research Applications
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Chloromethyl group: Acts as a reactive site for nucleophilic substitution.
Boc-protected amine: Provides stability during synthetic transformations and can be deprotected to reveal the active amine.
Methoxyphenyl group: Contributes to the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-Chloromethyl 2-amino-3-(4-methoxyphenyl)propanoate: Lacks the Boc protecting group, making it less stable during certain reactions.
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Similar structure but without the methoxy group, affecting its reactivity and applications.
Uniqueness
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate is unique due to the combination of its chiral center, Boc-protected amine, and methoxyphenyl group, which together enhance its versatility and utility in various chemical and biological applications .
Properties
IUPAC Name |
chloromethyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO5/c1-16(2,3)23-15(20)18-13(14(19)22-10-17)9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,18,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBHRPQYHPMZMU-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
